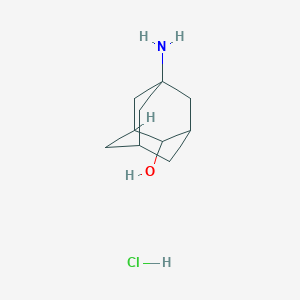![molecular formula C6H6LiN3O2 B2536447 Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate CAS No. 2416236-21-8](/img/structure/B2536447.png)
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate, also known as LiPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. LiPT is a heterocyclic compound that has been synthesized through various methods, with the most common being the reaction of 5-amino-1H-pyrrole-3-carboxylic acid with triphosgene in the presence of lithium hydroxide.
Wissenschaftliche Forschungsanwendungen
Selective Ion Pair Receptor and Solidification
A study demonstrates the use of a triazole-bearing strapped calix[4]pyrrole as a selective receptor for lithium salts through separated ion pair binding. This receptor efficiently captures lithium salts, which can then be solidified in the form of Li2CO3 via treatment with CO2 or K2CO3, suggesting applications in lithium recovery and purification processes (Hong et al., 2020).
Photoluminescence and Structural Frameworks
Another research focus is on the synthesis, structures, and fluorescence properties of lead(II) coordinated polymers assembled from asymmetric azoles carboxylate ligands. These findings indicate potential applications in the development of new materials with specific photoluminescent properties for use in sensors or optoelectronic devices (Li et al., 2021).
Lithium Carboxylate Frameworks
Research on the synthesis and structural characterization of lithium carboxylate frameworks reveals novel 3D lithium–organic frameworks with guest-dependent photoluminescence behavior. These materials are of interest for applications in gas storage, separation technologies, and photoluminescent materials (Aliev et al., 2014).
Catalysis
The first C2-chiral bisoxazine ligand's synthesis and coordination chemistry highlight its use in catalysis, particularly in forming palladium complexes that could have implications in catalytic processes, including those relevant to organic synthesis and material science (Mazet & Gade, 2003).
Coordination Polymers and Electrolyte Modification
Studies on sodium and lithium one-dimensional coordination polymers with 1H-indazole-3-carboxylic acid explore their crystal structures, vibrational spectra, and electronic properties. These polymers have potential applications in developing new materials for electronics, including battery technologies and sensor applications (Szmigiel-Bakalarz et al., 2020).
Wirkmechanismus
Target of Action
The primary target of Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity . This interaction prevents the downstream signaling events that lead to necroptosis . Molecular docking studies suggest that this compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This disruption prevents the downstream effects of RIPK1 activation, including the induction of necroptosis and the associated inflammatory response .
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a key role, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .
Eigenschaften
IUPAC Name |
lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-2-5-8-7-3-9(4)5;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNSQPORFRAHIA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=NN=CN2C1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)


![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)
![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)
![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)